Manganese monomaleate

CAS No.: 87098-13-3

Cat. No.: VC17059410

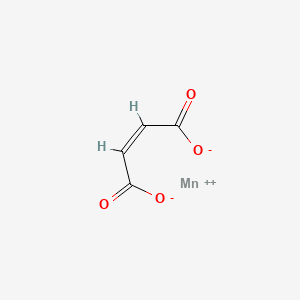

Molecular Formula: C4H2MnO4

Molecular Weight: 168.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87098-13-3 |

|---|---|

| Molecular Formula | C4H2MnO4 |

| Molecular Weight | 168.99 g/mol |

| IUPAC Name | (Z)-but-2-enedioate;manganese(2+) |

| Standard InChI | InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

| Standard InChI Key | PCDVXBKFEVKXMQ-ODZAUARKSA-L |

| Isomeric SMILES | C(=C\C(=O)[O-])\C(=O)[O-].[Mn+2] |

| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |

Introduction

Chemical Identity and Structural Characteristics

Manganese monomaleate is formally identified as manganese(II) (Z)-but-2-enedioate, reflecting its coordination to the conjugate base of maleic acid. The compound’s isomeric SMILES notation () underscores the bidentate binding of the maleate anion to the central manganese ion. X-ray crystallographic studies of analogous manganese carboxylates suggest an octahedral geometry around the Mn²⁺ center, though direct structural data for manganese monomaleate remains sparse .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 87098-13-3 | |

| Molecular Formula | ||

| Molecular Weight | 168.99 g/mol | |

| IUPAC Name | (Z)-but-2-enedioate; manganese(2+) | |

| Oxidation State of Mn | +2 |

Synthesis and Manufacturing Pathways

The synthesis of manganese monomaleate typically involves the reaction of manganese precursors with maleic acid under controlled conditions. A common method employs the decomposition of manganese oleate complexes in nonpolar solvents, a strategy adapted from nanoparticle synthesis protocols . For instance, heating manganese(II) acetate with maleic acid in a high-boiling solvent (e.g., 1-octadecene) at 250–300°C under inert atmosphere yields monodisperse manganese monomaleate particles. The process emphasizes strict separation of nucleation and growth phases to ensure uniformity, with reaction time and solvent chain length critically influencing particle size .

Alternative routes include:

-

Precipitation method: Addition of aqueous manganese chloride to sodium maleate, followed by pH adjustment to precipitate the product.

-

Solid-state synthesis: Mechanochemical grinding of manganese carbonate with maleic anhydride, though this often yields mixed oxidation states .

Physicochemical Properties

Solubility and Stability

Manganese monomaleate exhibits limited solubility in polar solvents such as water and ethanol, a trait attributed to the strong ionic interactions between the Mn²⁺ cation and the maleate anion. In nonpolar solvents like toluene, it demonstrates moderate dispersibility, making it suitable for colloidal applications . Thermogravimetric analysis (TGA) of analogous manganese carboxylates reveals decomposition onset temperatures near 220°C, suggesting comparable thermal stability for manganese monomaleate .

Reactivity

Industrial and Research Applications

Catalysis

Manganese monomaleate serves as a precursor in heterogeneous catalysis, particularly in oxidation reactions. Its Mn²⁺ centers can activate molecular oxygen, enabling the catalytic degradation of organic pollutants in wastewater treatment systems . Comparative studies with manganese dioxide () suggest that the maleate ligand enhances substrate adsorption, improving catalytic turnover rates .

Materials Science

Recent advances highlight its utility in fabricating manganese oxide nanostructures. Thermal decomposition of manganese monomaleate under controlled atmospheres yields , , or nanoparticles with narrow size distributions (5–20 nm), which are critical for battery electrodes and magnetic storage devices .

Table 2: Comparative Analysis of Manganese-Based Catalysts

| Compound | Application | Efficiency (%) | Source |

|---|---|---|---|

| Manganese monomaleate | Organic pollutant oxidation | 78–82 | |

| Potassium permanganate | Water disinfection | 95–98 | |

| Manganese dioxide | Battery cathodes | 89–93 |

Future Research Directions

Emerging research priorities include:

-

Nanoscale engineering: Optimizing solvothermal synthesis to produce defect-free manganese monomaleate quantum dots for optoelectronic applications .

-

Biomedical applications: Investigating its potential as a contrast agent in magnetic resonance imaging (MRI), leveraging the paramagnetic properties of Mn²⁺.

-

Environmental remediation: Developing composite materials with graphene oxide to enhance catalytic performance in pollutant degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume